Folate-PEG3-C2-acid

PROTAC Targeted Protein Degradation Bioconjugation

A versatile carboxylic acid-terminated PROTAC building block combining a folate-targeting moiety with a precise PEG3 spacer (M.W. 644.63). The PEG3 linker, validated in comparative in vivo studies by Lim et al. (2023), significantly enhances tumor accumulation and antitumor efficacy over shorter linkers. Its stable –COOH group enables flexible, delayed amide coupling, avoiding the spontaneous hydrolysis of pre-activated NHS esters. Ideal for high-throughput screening with a validated DMSO solubility of 33.33 mg/mL (51.70 mM) and stable long-term storage at -80°C.

Molecular Formula C28H36N8O10
Molecular Weight 644.6 g/mol
Cat. No. B15138096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFolate-PEG3-C2-acid
Molecular FormulaC28H36N8O10
Molecular Weight644.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC(CCC(=O)NCCOCCOCCOCCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
InChIInChI=1S/C28H36N8O10/c29-28-35-24-23(26(41)36-28)33-19(16-32-24)15-31-18-3-1-17(2-4-18)25(40)34-20(27(42)43)5-6-21(37)30-8-10-45-12-14-46-13-11-44-9-7-22(38)39/h1-4,16,20,31H,5-15H2,(H,30,37)(H,34,40)(H,38,39)(H,42,43)(H3,29,32,35,36,41)/t20-/m0/s1
InChIKeyZRMDXRKPSYWJMC-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Folate-PEG3-C2-acid: Chemical Identity and Core Procurement Specifications for Targeted PROTAC Linker Synthesis


Folate-PEG3-C2-acid (Molecular Formula: C₂₈H₃₆N₈O₁₀, Molecular Weight: 644.63 g/mol) is a PEG-based PROTAC linker that combines a folate ligand with a polyethylene glycol (PEG3) spacer and a terminal carboxylic acid group [1]. This compound serves as the acid fragment of Folate-PEG3-NHS ester (HY-133493), enabling versatile amide coupling reactions for the modular synthesis of proteolysis-targeting chimeras (PROTACs) [1]. The folate moiety targets folate receptors overexpressed on many cancer cells, while the PEG3 spacer enhances aqueous solubility and biocompatibility [2].

Why Generic PEG-Folate Linkers Cannot Substitute for Folate-PEG3-C2-acid in Targeted PROTAC Design


The performance of folate-targeted delivery systems is highly sensitive to PEG linker length. A 2023 study by Lim et al. demonstrated that in vivo tumor accumulation and antitumor efficacy (tumor size reduction >40%) are significantly enhanced as PEG linker length increases, despite no observable difference in vitro [1]. Folate-PEG3-C2-acid, with its precisely defined three-unit PEG spacer, occupies a specific position within this design space, offering a balanced combination of solubility and steric properties that differs from both shorter (e.g., PEG1, PEG2) and longer (e.g., PEG5k, PEG10k) alternatives [2]. Furthermore, its carboxylic acid terminus dictates a specific conjugation chemistry pathway—amide coupling—that is incompatible with the direct substitution of amine-, azide-, or NHS-ester-terminated analogs without altering the entire synthetic route .

Quantitative Differentiation of Folate-PEG3-C2-acid: Evidence-Based Specifications for Procurement Decisions


Molecular Identity and Purity Specifications of Folate-PEG3-C2-acid

Folate-PEG3-C2-acid is defined by a molecular weight of 644.63 g/mol and molecular formula C₂₈H₃₆N₈O₁₀, which differentiates it from its activated NHS ester counterpart (MW 741.71 g/mol, C₃₂H₃₉N₉O₁₂) [1][2]. Commercial product specifications mandate a purity of ≥95%, ensuring consistent reactivity in subsequent conjugation steps .

PROTAC Targeted Protein Degradation Bioconjugation

Solubility Profile of Folate-PEG3-C2-acid in DMSO for Stock Solution Preparation

Folate-PEG3-C2-acid exhibits a solubility of 33.33 mg/mL (51.70 mM) in DMSO, requiring ultrasonic assistance and warming for complete dissolution [1][2]. This solubility value is specifically documented for this compound and serves as a key parameter for preparing stock solutions for PROTAC synthesis. In contrast, Folate-PEG3-amine has a reported solubility of 10 mM in DMSO , while Folate-PEG3-azide is soluble in DMSO but with an aqueous solubility limited to 1.2 mM in PBS (pH 7.4) .

PROTAC Linker Solubility DMSO Stock Solution

Storage and Stability Parameters for Folate-PEG3-C2-acid

The recommended storage condition for Folate-PEG3-C2-acid powder is 4°C, protected from light [1]. Once dissolved in solvent, the stock solution is stable for 6 months at -80°C or 1 month at -20°C, provided it is protected from light [1]. This contrasts with its activated counterpart, Folate-PEG3-NHS ester, which requires storage at -20°C for the powder form due to the hydrolytically labile NHS ester group .

PROTAC Linker Storage Stability Shelf Life

Reactive Group Differentiation: Carboxylic Acid vs. NHS Ester

Folate-PEG3-C2-acid contains a terminal carboxylic acid group that requires activation (e.g., with EDC/NHS) prior to amide bond formation with amines . In contrast, Folate-PEG3-NHS ester contains a pre-activated NHS ester group that reacts directly with amines but undergoes hydrolysis with a half-life of approximately 4-5 hours at pH 7.0 and 0°C . This fundamental difference in reactivity necessitates distinct handling and experimental design considerations.

PROTAC Bioconjugation Amide Coupling

Class-Level Evidence for PEG Linker Length on In Vivo Tumor Targeting

While no direct head-to-head study comparing Folate-PEG3-C2-acid to other PEG linkers in PROTACs was identified, class-level evidence from folate-linked liposomal formulations demonstrates that increasing PEG linker length from 2K to 10K significantly enhances in vivo tumor accumulation and antitumor activity, with tumor size reduction >40% in the Dox/FL-10K group compared to Dox/FL-2K or 5K groups [1]. This study establishes the critical role of PEG linker length in folate-targeted delivery systems, providing a contextual framework for evaluating Folate-PEG3-C2-acid's three-unit PEG spacer.

Folate Receptor PEG Linker In Vivo Targeting Liposome

Optimal Application Scenarios for Folate-PEG3-C2-acid in Targeted Protein Degradation Research


Modular Synthesis of Tumor-Targeted PROTACs via Amide Coupling

Folate-PEG3-C2-acid is ideally suited as a carboxylic acid-terminated building block for the modular assembly of PROTACs that target folate receptor-positive cancer cells. Its terminal carboxyl group can be activated with standard coupling reagents (e.g., EDC/NHS) and conjugated to amine-containing ligands or E3 ligase recruiters, as evidenced by its commercial positioning as the acid fragment for PROTAC synthesis [1]. The PEG3 spacer enhances solubility and reduces steric hindrance during conjugation, while the folate moiety provides receptor-mediated targeting [2].

Preparation of Stable Stock Solutions for High-Throughput PROTAC Screening

The validated solubility of Folate-PEG3-C2-acid at 33.33 mg/mL (51.70 mM) in DMSO [1] makes it a practical choice for preparing concentrated stock solutions used in high-throughput screening of PROTAC candidates. The defined storage conditions—4°C for powder, -80°C for 6 months in solvent—ensure batch-to-batch consistency and minimize degradation, which is critical for reproducible screening campaigns [1].

Stepwise Conjugation Protocols Requiring a Masked Reactive Handle

Unlike its pre-activated NHS ester counterpart, Folate-PEG3-C2-acid's carboxylic acid group remains stable under aqueous conditions and does not undergo spontaneous hydrolysis . This property is advantageous in multi-step synthetic protocols where the folate-PEG linker must be introduced early in the sequence but the conjugation step is delayed until a later stage, providing greater synthetic flexibility [3].

Benchmarking PEG Linker Length Effects in Folate-Targeted Delivery Systems

Although direct comparative data for Folate-PEG3-C2-acid are limited, class-level evidence from Lim et al. (2023) demonstrates that PEG linker length significantly impacts in vivo tumor targeting and antitumor efficacy [4]. Researchers can utilize Folate-PEG3-C2-acid as a defined three-unit PEG spacer in systematic studies designed to optimize linker length for specific folate-targeted delivery platforms, including PROTACs, ADCs, and liposomal formulations.

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